molecular formula C25H24ClN7OS B1662792 SRT1720 CAS No. 1001645-58-4

SRT1720

カタログ番号: B1662792
CAS番号: 1001645-58-4
分子量: 506.0 g/mol
InChIキー: DTGRRMPPXCRRIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SRT1720は、Sirtris Pharmaceuticalsによって開発された実験薬です。これは、サーチュインサブタイプSIRT1の低分子活性化剤として意図されています。this compoundは、2型糖尿病や肥満などの代謝性疾患の治療における潜在的な利点について、動物モデルで研究されてきました。 この化合物は、インスリン感受性の改善、血漿グルコースレベルの低下、ミトコンドリアおよび代謝機能の向上において有望な結果を示しました .

科学的研究の応用

作用機序

SRT1720は、サーチュインサブタイプSIRT1を活性化することでその効果を発揮します。SIRT1は、転写、アポトーシス、代謝、老化など、さまざまな細胞プロセスを調節するNAD±依存性脱アセチル化酵素です。this compoundは、アロステリック部位でSIRT1酵素-ペプチド基質複合体に結合し、その脱アセチル化酵素活性を高めます。 これは、p53やPGC-1αなどの標的タンパク質の脱アセチル化につながり、ミトコンドリア機能の改善、インスリン感受性の向上、酸化ストレスの軽減をもたらします .

生化学分析

Biochemical Properties

SRT1720 is a selective SIRT1 activator . It has been found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . This compound treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 .

Cellular Effects

In animal models of obesity and diabetes, this compound was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . This compound treatment increases mitochondrial capacity by 15% in gastrocnemius muscle . This compound also significantly inhibits VEGF-dependent MM cell migration .

Molecular Mechanism

This compound treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 . This compound treatment also modulates Raptor acetylation, thus inhibiting mammalian target of Rapamycin complex 1 (mTORC1)-dependent protein synthesis and alleviating ER overload .

Temporal Effects in Laboratory Settings

In a study performed at the National Institute of Aging, feeding chow infused with the highest dose of this compound beginning at one year of age increased mean lifespan by 18%, and maximum lifespan by 5%, as compared to other short-lived obese, diabetic mice .

Dosage Effects in Animal Models

The results showed that this compound inhibited the growth of bladder cancer organoids in a dosage-dependent manner . In animal models of obesity and diabetes, this compound was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function .

Metabolic Pathways

This compound treatment promotes energy homeostasis and reprograms liver cancer metabolism . Activation of SIRT1, via this compound, has been shown to significantly improve insulin sensitivity, lower glucose levels, and increase mitochondrial and metabolic function .

Transport and Distribution

This compound treatment inhibits ER stress and rescues RBP and mRNA mislocalization and IRF3 splicing . This compound treatment also normalizes aortic superoxide production in old mice, without altering NOX4 .

Subcellular Localization

Humans encode seven sirtuin isoforms (Sirt1-7) with diverse subcellular localization and deacylase targets . This compound is an activator of NAD (+)-dependent histone deacetylase SIRT1 .

準備方法

合成経路と反応条件

SRT1720の合成は、キノキサリン誘導体であるコア構造の調製から始まり、複数のステップを伴います。合成経路には通常、次のステップが含まれます。

工業的生産方法

This compoundの工業的生産は、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路を最適化することが必要になる可能性があります。 これには、連続フロー反応器、高度な精製技術、およびグリーンケミストリーの原則の使用が含まれる可能性があります .

化学反応の分析

反応の種類

SRT1720は、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノキサリンN-オキシドの形成につながる可能性があり、一方、還元はジヒドロキノキサリン誘導体の生成につながる可能性があります .

類似化合物との比較

SRT1720は、多くの場合、他のサーチュイン活性化剤と比較されます。これらには以下が含まれます。

    SRT2183: Sirtris Pharmaceuticalsによって開発された別のSIRT1活性化剤。

    SRT1460: SIRT1も活性化する構造的に関連する化合物。

    レスベラトロール: 赤ワインに含まれる天然ポリフェノールで、SIRT1を活性化します。

This compoundは、これらの化合物と比較して、構造と効力において独特です。 この化合物は、SIRT1活性化に対する高い効力と選択性を示すことが示されており、サーチュイン生物学の研究と新しい治療薬の開発のための貴重なツールとなっています .

特性

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRRMPPXCRRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649411
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001645-58-4
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 3
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 5
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reactant of Route 6
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Customer
Q & A

Q1: How does SRT1720 interact with its purported target, SIRT1?

A: Initial studies proposed that this compound allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]

Q2: Can you elaborate on the evidence challenging this compound's direct activation of SIRT1?

A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by this compound, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []

Q3: What downstream effects are associated with this compound treatment, irrespective of its SIRT1 activation status?

A3: Studies report various downstream effects of this compound, including:

  • Induction of apoptosis and autophagy: this compound has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []
  • Modulation of inflammatory pathways: this compound has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]
  • Promotion of mitochondrial biogenesis: this compound treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]
  • Attenuation of fibrosis: this compound has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]

Q4: Does this compound impact the function of specific cell types?

A4: Research indicates that this compound can influence various cell types, including:

  • Endothelial cells: this compound has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]
  • Macrophages: this compound treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]
  • Osteoclasts: this compound, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []

Q5: Are there any reported adverse effects associated with this compound treatment?

A: While some studies indicate potential therapeutic benefits, this compound has also been linked to adverse effects in certain contexts. For instance, this compound aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of this compound with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。